molecular formula C6H12O5S B11818086 2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid

2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid

Cat. No.: B11818086
M. Wt: 196.22 g/mol
InChI Key: SHJWDMSVQDAVEE-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid is a chemical compound that features a tert-butoxy group attached to an oxoethane sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid typically involves the reaction of tert-butyl alcohol with ethane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems has been explored to optimize the reaction conditions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid involves its ability to act as a protecting group for functional groups in organic synthesis. The tert-butoxy group can be selectively removed under acidic conditions, allowing for the controlled release of the functional group. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid is unique due to its combination of the tert-butoxy group with an oxoethane sulfonic acid moiety. This structure provides distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfonic acid

InChI

InChI=1S/C6H12O5S/c1-6(2,3)11-5(7)4-12(8,9)10/h4H2,1-3H3,(H,8,9,10)

InChI Key

SHJWDMSVQDAVEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)O

Origin of Product

United States

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